molecular formula C5H7N3O3S2 B2962236 N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide CAS No. 113411-22-6

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2962236
CAS No.: 113411-22-6
M. Wt: 221.25
InChI Key: VDACKAUCWTUTDA-UHFFFAOYSA-N
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Description

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H7N3O3S2 and a molecular weight of 221.26 g/mol It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

N-(5-Sulfamoylthiazol-2-yl)acetamide, also known as Acetazolamide, primarily targets carbonic anhydrase, an enzyme that plays a crucial role in the regulation of pH and fluid balance in the body .

Mode of Action

N-(5-Sulfamoylthiazol-2-yl)acetamide acts as a carbonic anhydrase inhibitor. It inhibits the activity of carbonic anhydrase in the central nervous system, which leads to a decrease in carbon dioxide tension in the pulmonary alveoli, thus increasing arterial oxygen tension .

Biochemical Pathways

The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide affects several biochemical pathways. It disrupts the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is reversible. This disruption affects the regulation of pH and fluid balance in various tissues and organs .

Result of Action

The inhibition of carbonic anhydrase by N-(5-Sulfamoylthiazol-2-yl)acetamide can lead to various molecular and cellular effects. For instance, it is used to treat edema due to congestive heart failure, certain types of epilepsy, and glaucoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with acetic anhydride in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted thiazole compounds .

Properties

IUPAC Name

N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S2/c1-3(9)8-5-7-2-4(12-5)13(6,10)11/h2H,1H3,(H2,6,10,11)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDACKAUCWTUTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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